N-[4-hydroxy-8-(hydroxyimino)-6-thiabicyclo[3.2.1]oct-1-yl]benzamide
Overview
Description
N-[4-hydroxy-8-(hydroxyimino)-6-thiabicyclo[3.2.1]oct-1-yl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
N-[4-hydroxy-8-(hydroxyimino)-6-thiabicyclo[3.2.1]oct-1-yl]benzamide targets the Bruton's tyrosine kinase (BTK) pathway, which plays a critical role in the activation and proliferation of cancer cells and immune cells. By inhibiting BTK, N-[4-hydroxy-8-(hydroxyimino)-6-thiabicyclo[3.2.1]oct-1-yl]benzamide blocks the downstream signaling pathways that drive cancer growth and inflammation.
Biochemical and physiological effects:
N-[4-hydroxy-8-(hydroxyimino)-6-thiabicyclo[3.2.1]oct-1-yl]benzamide has been shown to have a potent inhibitory effect on BTK activity, leading to a reduction in cancer cell proliferation and immune cell activation. In addition, N-[4-hydroxy-8-(hydroxyimino)-6-thiabicyclo[3.2.1]oct-1-yl]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[4-hydroxy-8-(hydroxyimino)-6-thiabicyclo[3.2.1]oct-1-yl]benzamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. However, one limitation of N-[4-hydroxy-8-(hydroxyimino)-6-thiabicyclo[3.2.1]oct-1-yl]benzamide is its relatively low potency compared to other BTK inhibitors, which may require higher doses for therapeutic efficacy.
Future Directions
There are several potential future directions for the development of N-[4-hydroxy-8-(hydroxyimino)-6-thiabicyclo[3.2.1]oct-1-yl]benzamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of combination therapies with other cancer drugs or immunomodulatory agents to enhance the therapeutic efficacy of N-[4-hydroxy-8-(hydroxyimino)-6-thiabicyclo[3.2.1]oct-1-yl]benzamide. Finally, further studies are needed to elucidate the mechanism of action of N-[4-hydroxy-8-(hydroxyimino)-6-thiabicyclo[3.2.1]oct-1-yl]benzamide and to identify potential biomarkers for patient selection and monitoring.
Scientific Research Applications
N-[4-hydroxy-8-(hydroxyimino)-6-thiabicyclo[3.2.1]oct-1-yl]benzamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In these studies, N-[4-hydroxy-8-(hydroxyimino)-6-thiabicyclo[3.2.1]oct-1-yl]benzamide has been shown to inhibit the growth and proliferation of cancer cells and to suppress the activation of immune cells, leading to a reduction in inflammation and tissue damage.
properties
IUPAC Name |
N-[(8E)-4-hydroxy-8-hydroxyimino-6-thiabicyclo[3.2.1]octan-1-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-10-6-7-14(8-20-11(10)12(14)16-19)15-13(18)9-4-2-1-3-5-9/h1-5,10-11,17,19H,6-8H2,(H,15,18)/b16-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAMYULQCSXFBX-VBKFSLOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CSC(C1O)C2=NO)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC\2(CSC(C1O)/C2=N/O)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-Hydroxy-8-[(E)-hydroxyimino]-6-thia-bicyclo[3.2.1]oct-1-yl}-benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.